2-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)oxolan-3-yl]acetic acid
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Overview
Description
This compound is also known as “乙酸 [ [2- (FMOC-氨基)乙酰氨基]甲基]酯” in Chinese . It is a derivative of the 9H-fluoren-9-ylmethoxy group, which is commonly used in organic chemistry, particularly in peptide synthesis .
Molecular Structure Analysis
The molecular structure of this compound involves a 9H-fluoren-9-ylmethoxy group attached to an amino acid derivative . The exact structure would depend on the specific amino acid derivative used.Physical and Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular weight of 341.36 . It is a solid at room temperature . The compound’s solubility and other properties would depend on the specific conditions and the presence of other substances .Scientific Research Applications
Fluorophore Development
One notable application involves the synthesis of novel stable fluorophores, such as 6-methoxy-4-quinolone, which demonstrates strong fluorescence across a wide pH range in aqueous media. This fluorophore, derived from an oxidation product of 5-methoxyindole-3-acetic acid, exhibits significant stability against light and heat, making it an excellent candidate for biomedical analysis and fluorescent labeling of carboxylic acids (Hirano et al., 2004).
Peptide Synthesis
The compound is extensively used in the synthesis of β-amino acids through homologation processes starting from commercially available α-amino acids. This application is crucial for the development of enantiomerically pure N-Fmoc-protected β-amino acids, which are foundational elements for peptide and protein synthesis. The successful application of the Arndt-Eistert protocol highlights the compound's role in expanding the diversity of amino acids available for research and therapeutic purposes (Ellmerer-Müller et al., 1998).
Solid-Phase Peptide Synthesis
Another application is observed in the preparation of N-Fmoc-protected β2-homoamino acids for solid-phase syntheses of β-peptides. This process involves diastereoselective amidomethylation of Ti-enolates, demonstrating the compound's utility in generating amino acids with proteinogenic side chains. The preparation method is suitable for large-scale production, indicating its importance in the synthetic chemistry field (Šebesta & Seebach, 2003).
Drug Delivery Systems
Moreover, the compound's role extends to the development of lipopeptides for active targeting in drug delivery systems. A new linker for modifying liposomes was synthesized using this compound, showcasing its potential in creating targeted delivery mechanisms for therapeutic agents, such as vasoactive intestinal peptide (VIP)-lipopeptide. This application underscores the compound's versatility in designing novel drug delivery platforms (Masaka et al., 2013).
Safety and Hazards
Mechanism of Action
Target of Action
It is known that this compound is an alanine derivative , which suggests that it may interact with biological systems in a similar manner to alanine, an essential amino acid involved in protein synthesis.
Pharmacokinetics
It is known that the compound is stable at room temperature , which may influence its bioavailability and pharmacokinetics.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. , it is known that the compound is stable at room temperature, suggesting that it may be relatively resistant to environmental changes.
Properties
IUPAC Name |
2-[3-(9H-fluoren-9-ylmethoxycarbonylamino)oxolan-3-yl]acetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21NO5/c23-19(24)11-21(9-10-26-13-21)22-20(25)27-12-18-16-7-3-1-5-14(16)15-6-2-4-8-17(15)18/h1-8,18H,9-13H2,(H,22,25)(H,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IQUDNPWJDFDTES-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC1(CC(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1935458-78-8 |
Source
|
Record name | 2-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)oxolan-3-yl]acetic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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